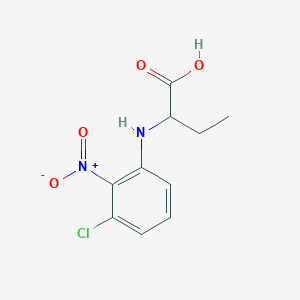
2-(3-Chloro-2-nitro-phenylamino)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring attached to an amino butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid typically involves the reaction of 3-chloro-2-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-2-nitro-phenylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-nitro-phenylamino)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid involves its interaction with specific molecular targets. The nitro and chloro groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino butanoic acid moiety can also interact with biological molecules, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-chlorobutanoic acid: Similar structure but lacks the nitro group.
3-Aminobutanoic acid: Lacks both the chloro and nitro groups.
2-Chloro-3-nitrobenzoic acid: Similar aromatic substitution pattern but different overall structure.
Uniqueness
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the amino butanoic acid moiety, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11ClN2O4 |
|---|---|
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
2-(3-chloro-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-7(10(14)15)12-8-5-3-4-6(11)9(8)13(16)17/h3-5,7,12H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
XUQMSQVEUMJRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














